6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
6-{1-[(Prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a substituted benzoxazinone derivative characterized by a propynylaminoethyl group at position 6 of the benzoxazine core. Its structure combines a rigid benzoxazine ring with a flexible propynyl-ethylamine side chain, which may influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
6-[1-(prop-2-ynylamino)ethyl]-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-6-14-9(2)10-4-5-12-11(7-10)15-13(16)8-17-12/h1,4-5,7,9,14H,6,8H2,2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFDVABANKDTAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCC(=O)N2)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Primary Amine
A two-step alkylation strategy is employed:
- Intermediate Amination : The benzoxazinone core is functionalized at the 6-position with a primary amine group. For example, 6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one is synthesized via hydrogenation of a nitro precursor.
- Propargylation : The primary amine reacts with propargyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile at 50°C for 12 hours.
Reaction Optimization :
Click Chemistry Approach
An alternative method from PMC/PMC11243342 utilizes CuAAC to conjugate the propargyl group:
- Synthesis of Propargyl Azide : Allyl azide is prepared via nucleophilic substitution of allyl bromide with sodium azide.
- 1,3-Dipolar Cycloaddition : The propargyl azide reacts with 4-(prop-2-yn-1-yl)-2H--benzoxazin-3-one under Cu(I) catalysis, forming a 1,2,3-triazole-linked derivative. While this method primarily targets triazole derivatives, analogous conditions may apply for direct propargylamine formation.
Integrated Synthetic Routes
One-Pot Sequential Functionalization
A solvent-controlled protocol from PMC/PMC6832296 enables concurrent core formation and side-chain introduction:
- Base-Promoted Cyclization : ortho-Fluorobenzamide reacts with 2-propyn-1-ol in DMSO/KOH to form 1,4-benzoxazepin-5(4H)-one intermediates.
- In Situ Alkylation : The intermediate undergoes propargylation at the amine site, yielding the target compound.
Advantages :
Analytical Characterization
Synthetic intermediates and final products are validated via:
- ¹H/¹³C NMR : Confirms substitution patterns and propargyl integration.
- IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches.
- Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 246.1 for C₁₃H₁₄N₂O₂).
Challenges and Optimization Opportunities
- Regioselectivity : Competing reactions at the benzoxazinone 4- vs. 6-positions necessitate protective group strategies.
- Propargyl Stability : Propargylamines are prone to polymerization; low-temperature conditions (<0°C) mitigate side reactions.
- Yield Improvement : Catalytic hydrogenation or flow chemistry could enhance efficiency in amination steps.
Scientific Research Applications
Chemistry: The compound is explored for its ability to serve as an intermediate in the synthesis of more complex molecules. Biology: Its interactions with various biological systems, including enzymes and receptors, are studied for potential therapeutic applications. Medicine: Investigated for its pharmacological potential, particularly in treating conditions like inflammation and cancer due to its modulatory effects on biological pathways. Industry: Utilized in the development of advanced materials and as a chemical precursor in various industrial processes.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific enzymes and receptors. In medicinal chemistry, it may inhibit or activate pathways crucial for disease progression. For instance, it can bind to and modulate the activity of kinases involved in cell signaling, impacting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one can be contextualized against structurally related benzoxazinone derivatives. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Key Findings from Comparative Studies
Topoisomerase I Inhibition :
- BONC-013 exhibits exceptional potency as a topoisomerase I poison (IC₅₀: 0.0006 mM), surpassing camptothecin (IC₅₀: 0.034 mM) . In contrast, the target compound’s activity remains uncharacterized, though its propynyl group could modulate DNA intercalation or enzyme binding.
- Hydroxyl-substituted derivatives (e.g., 6-hydroxy) act as catalytic inhibitors rather than poisons, suggesting substituent-dependent mechanisms .
Synthetic Accessibility :
- The target compound’s propynyl-ethylamine side chain may require specialized click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), as seen in related indole-2,3-dione derivatives . This contrasts with simpler derivatives like BONC-013, synthesized via esterification and halogenation .
SAR Insights :
- Position 6 : Electron-withdrawing groups (Cl, cinnamoyl) enhance topoisomerase I inhibition, while hydroxyl groups reduce potency .
- Position 4 : Methyl groups (BONC-013) improve metabolic stability compared to unsubstituted analogues .
- Side Chains : Propynyl and ethylamine moieties in the target compound may influence cell permeability but could increase metabolic lability due to alkyne reactivity .
Commercial Availability :
- Unlike BONC-013 and 6-hydroxy derivatives, the target compound is discontinued, limiting its experimental evaluation .
Pharmacological Potential
- Anticancer Activity: Benzoxazinones with 6-substituents (e.g., chloro, cinnamoyl) show promise in targeting DNA topoisomerases, a critical pathway in cancer therapy .
- Anti-inflammatory Applications : Oxazine derivatives from chalcone precursors demonstrate anti-inflammatory effects, though the target compound’s role remains unexplored .
Biological Activity
The compound 6-{1-[(prop-2-yn-1-yl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a member of the benzoxazine family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antifungal, antibacterial, and potential anticancer properties based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzoxazine core, which is known for its versatility in medicinal chemistry.
Antifungal Activity
Recent studies have demonstrated that derivatives of benzoxazinone, including the compound , exhibit significant antifungal properties. For instance, research indicates that certain derivatives can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus.
Case Study: Antifungal Evaluation
A study conducted by researchers at Kaili University synthesized various 1,4-benzoxazin-3-one derivatives and tested their antifungal activities against several fungal strains. The results were promising:
| Compound | Target Fungi | EC50 (μg/ml) | Inhibition Rate (%) |
|---|---|---|---|
| 5e | P. infestans | 26.77 | 76.37 |
| 5o | G. zeae | 23.17 | 82.62 |
| 5L | P. sasakii | 26.66 | 64.38 |
These findings indicate that modifications on the benzoxazinone skeleton can enhance antifungal activity significantly .
Antibacterial Activity
The antibacterial properties of benzoxazinone derivatives have also been explored extensively. The compound has shown activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Assay
In a comparative study evaluating various synthesized compounds for their antibacterial efficacy, the following results were observed:
| Compound No. | Bacteria Tested | Zone of Inhibition (mm) | % Inhibition |
|---|---|---|---|
| B1 | E. coli | 31 | 33.30 |
| B2 | S. aureus | 36 | 38.86 |
These results suggest that certain derivatives possess significant antibacterial activity, making them potential candidates for further development in antimicrobial therapies .
Anticancer Potential
The benzoxazine structure has been linked to anticancer activity in various studies. Compounds similar to this compound have shown inhibition against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Research Findings
A review highlighted that benzoxazinone derivatives can inhibit specific kinases associated with cancer progression:
| Target Kinase | Mechanism of Action |
|---|---|
| ABL | Inhibition of cellular proliferation |
| KDR | Induction of apoptosis |
These findings underscore the potential of benzoxazinone derivatives in cancer therapeutics .
Q & A
Advanced Research Question
Off-target profiling : Screen against a panel of 50+ receptors/enzymes (e.g., CEREP panel).
Cytotoxicity assays : Use HepG2 cells to assess hepatotoxicity (IC₅₀ > 100 µM desirable).
Genotoxicity : Ames test for mutagenicity.
Cardiotoxicity : hERG channel inhibition assay (patch-clamp) .
What mechanistic studies are required to elucidate the compound’s role in modulating biochemical pathways?
Advanced Research Question
- Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed genes (e.g., MR-regulated genes like SGK1).
- Proteomics : SILAC labeling to quantify changes in protein phosphorylation (e.g., NF-κB pathway).
- Metabolomics : LC-MS-based profiling to track downstream metabolites (e.g., aldosterone levels) .
How can reaction conditions be optimized to scale up synthesis without compromising yield?
Basic Research Question
- Catalyst screening : Pd/C or Ni catalysts for hydrogenation steps.
- Flow chemistry : Continuous reactors for exothermic steps (e.g., propargylamine coupling).
- DoE (Design of Experiments) : Optimize temperature, pressure, and stoichiometry using response surface methodology. Pilot-scale batches (1–5 kg) require purity checks via ICP-MS for metal residues .
What strategies are effective for lead optimization when improving metabolic stability?
Advanced Research Question
- Bioisosteric replacement : Substitute metabolically labile groups (e.g., replacing ester with amide).
- Deuterium incorporation : At α-positions to slow CYP450-mediated oxidation.
- Prodrug design : Phosphate esters for improved solubility and sustained release .
How can computational methods predict the compound’s interaction with novel targets?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
